3,5-dimethyl-1H-pyrazole-4-thiol
Description
3,5-Dimethyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5 and a thiol (-SH) group at position 3. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties.
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7) |
InChI Key |
VBVHWFYUJQACMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1H-pyrazole-4-thiol typically involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes . This method provides a simple and reliable way to create valuable sulfanylated pyrazoles under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of eco-friendly and green chemistry principles, such as multicomponent reactions and solvent-free processes, is encouraged to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide or a hydrogenated product.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides and hydrogenated products.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, leading to modulation of their activity . Additionally, the pyrazole ring can interact with various receptors and enzymes, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent-Driven Reactivity and Stability
(a) 3,5-Diaminopyrazoles
- Structure: Features amino (-NH₂) groups at positions 3 and 5 instead of methyl groups.
- Reactivity: Reacts with isothiocyanates to form adducts, but these decompose under basic conditions (e.g., methanolic sodium methoxide) .
- Key Difference: The thiol group in 3,5-dimethyl-1H-pyrazole-4-thiol likely confers greater nucleophilicity compared to amino groups, enabling distinct reaction pathways (e.g., thiol-disulfide exchange).
(b) Pyrazole-Thiazolidinone Hybrids
- Structure: Combines pyrazole with thiazolidinone rings (e.g., 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones) .
- Reactivity: Synthesized via condensation reactions in ethanol; the thione (C=S) group participates in hydrogen bonding.
- Key Difference : The thiol group in this compound offers direct metal-binding capability, unlike thione derivatives.
(c) Coumarin-Pyrimidinone-Pyrazole Derivatives
- Structure: Pyrazole linked to coumarin and pyrimidinone moieties (e.g., compound 4i and 4j in ).
- Applications : Likely exhibit fluorescence or antimicrobial activity due to extended conjugation.
- Key Difference : Bulky substituents in these derivatives reduce solubility but enhance π-π stacking, unlike the compact this compound .
Structural and Functional Implications
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